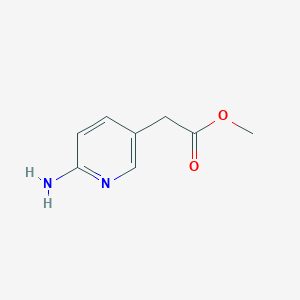
Alogliptin Impurity 14
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alogliptin Impurity 14 is a chemical compound that is often encountered as a byproduct during the synthesis of alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes mellitus . This impurity is considered potentially genotoxic, meaning it has the potential to cause genetic mutations and cancer .
Méthodes De Préparation
The preparation of Alogliptin Impurity 14 involves several synthetic routes and reaction conditions. One common method includes the use of reactive bases such as pyridine, 3-aminopyridine, 4-dimethylaminopyridine, and N, N-dimethylaniline . These bases are used in the preparation of alogliptin and can lead to the formation of impurities, including this compound . The industrial production methods often involve liquid chromatography–mass spectrometry (LC–MS) to estimate and control the quantities of these impurities .
Analyse Des Réactions Chimiques
Alogliptin Impurity 14 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include ammonium acetate and formic acid . The major products formed from these reactions are often monitored using LC–MS to ensure that the levels of impurities are within the allowed limits .
Applications De Recherche Scientifique
Alogliptin Impurity 14 has several scientific research applications. It is primarily used in the field of pharmaceutical research to study the safety and efficacy of alogliptin . The compound is also used in quality control testing of alogliptin raw materials and tablets to ensure that the levels of potentially genotoxic impurities are within safe limits . Additionally, it is used in the development of novel analytical methods for the detection and quantification of impurities in pharmaceutical substances .
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Alogliptin Impurity 14 can be compared with other similar impurities found in alogliptin, such as pyridine, 3-aminopyridine, 4-dimethylaminopyridine, and N, N-dimethylaniline . These compounds are also considered potentially genotoxic and are monitored during the synthesis of alogliptin . What sets this compound apart is its specific chemical structure and the conditions under which it is formed .
Propriétés
Formule moléculaire |
C18H23N5O3 |
|---|---|
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
2-[[6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzamide |
InChI |
InChI=1S/C18H23N5O3/c1-21-16(24)9-15(22-8-4-6-13(19)11-22)23(18(21)26)10-12-5-2-3-7-14(12)17(20)25/h2-3,5,7,9,13H,4,6,8,10-11,19H2,1H3,(H2,20,25) |
Clé InChI |
ZPQGJFOSCXMLAC-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C(=O)N)N3CCCC(C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(cyclopropylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B12096687.png)



![benzyl N-[(1R,2S)-2-aminocyclobutyl]carbamate](/img/structure/B12096706.png)

![4-[4-[4-[4-[[5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1H-1,2,4-triazol-5-one](/img/structure/B12096711.png)




amine](/img/structure/B12096755.png)


